molecular formula C3H10BrN3S B11712632 2-(2-Sulfanylethyl)guanidine;hydrobromide CAS No. 4337-69-3

2-(2-Sulfanylethyl)guanidine;hydrobromide

Katalognummer: B11712632
CAS-Nummer: 4337-69-3
Molekulargewicht: 200.10 g/mol
InChI-Schlüssel: LXVXSQZIJYNERR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Sulfanylethyl)guanidine;hydrobromide is a compound with the molecular formula C3H9N3S·HBr. It is a derivative of guanidine, featuring a sulfanylethyl group attached to the guanidine moiety. This compound is known for its strong basicity and ability to form hydrogen bonds, making it a versatile reagent in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Sulfanylethyl)guanidine;hydrobromide typically involves the reaction of guanidine with 2-mercaptoethanol in the presence of hydrobromic acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:

Guanidine+2-Mercaptoethanol+HBrThis compound\text{Guanidine} + \text{2-Mercaptoethanol} + \text{HBr} \rightarrow \text{this compound} Guanidine+2-Mercaptoethanol+HBr→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Sulfanylethyl)guanidine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: N-alkyl or N-acyl guanidine derivatives.

Wirkmechanismus

The mechanism of action of 2-(2-Sulfanylethyl)guanidine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanylethyl group can also participate in redox reactions, affecting cellular redox balance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Sulfanylethyl)guanidine;hydrobromide is unique due to the presence of both the sulfanylethyl group and the hydrobromide component. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in both nucleophilic and electrophilic reactions .

Eigenschaften

CAS-Nummer

4337-69-3

Molekularformel

C3H10BrN3S

Molekulargewicht

200.10 g/mol

IUPAC-Name

2-(2-sulfanylethyl)guanidine;hydrobromide

InChI

InChI=1S/C3H9N3S.BrH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H

InChI-Schlüssel

LXVXSQZIJYNERR-UHFFFAOYSA-N

Kanonische SMILES

C(CS)N=C(N)N.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.